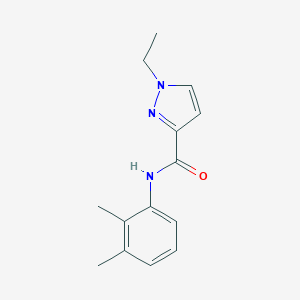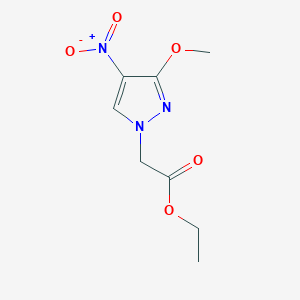
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as CB1 receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with ethyl hydrazinecarboxylate to form 2,3-dimethylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-ethyl-3-(2,3-dimethylphenyl)pyrazole-4,5-dione, which is subsequently converted to the final product by reaction with ammonia.
Starting Materials
2,3-dimethylbenzoyl chloride, 1 equivalent,
ethyl hydrazinecarboxylate, 1 equivalent,
ethyl acetoacetate, 1 equivalent,
ammonia, excess,
Reaction
Reaction of 2,3-dimethylbenzoyl chloride with ethyl hydrazinecarboxylate in the presence of a base such as triethylamine or pyridine to form 2,3-dimethylphenylhydrazine..
Reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 1-ethyl-3-(2,3-dimethylphenyl)pyrazole-4,5-dione..
Conversion of 1-ethyl-3-(2,3-dimethylphenyl)pyrazole-4,5-dione to the final product N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide by reaction with excess ammonia in ethanol or methanol solvent..
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is thought to involve its interaction with the CB1 receptor, which is a key component of the endocannabinoid system. By blocking the activity of this receptor, the compound may modulate the release of neurotransmitters and other signaling molecules, leading to a variety of physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide are complex and varied. Some studies have suggested that the compound may have analgesic and anti-inflammatory effects, while others have shown that it may modulate appetite and energy balance. Additionally, the compound has been shown to affect learning and memory processes, as well as mood and anxiety levels.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other signaling pathways, which can complicate interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. Additionally, the compound may have applications in the treatment of addiction and pain. Future studies may also investigate the compound's effects on other physiological processes, such as immune function and cardiovascular health.
科学的研究の応用
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system, which plays a key role in regulating a variety of physiological processes. Other studies have investigated the compound's potential use in the treatment of various medical conditions, including obesity, addiction, and pain.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-9-8-13(16-17)14(18)15-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNAHTZPNQECQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-acetyl-6-(2-furyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B507218.png)
![5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid](/img/structure/B507258.png)
![N-methyl-5-thien-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507261.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507268.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B507270.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507274.png)
![N-[4-(acetylamino)phenyl]-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B507275.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507279.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507282.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B507283.png)
![2-[(2,5-Dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507295.png)
![N-cyclopropyl-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B507321.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B507367.png)